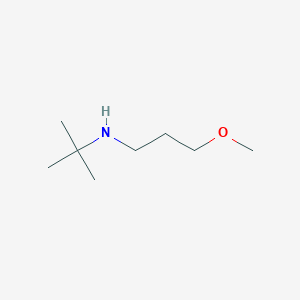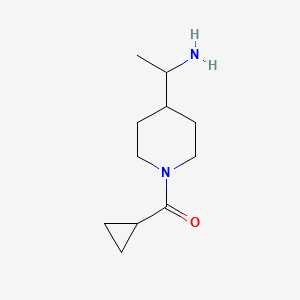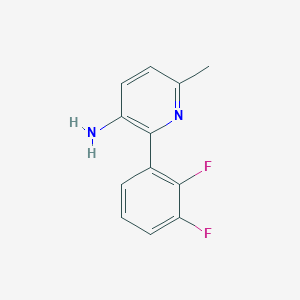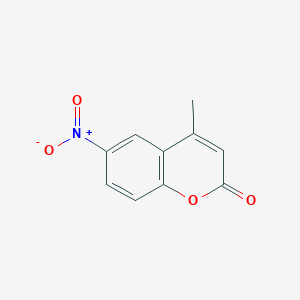![molecular formula C15H21NO3 B12084928 tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a hydroxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with cyclopropylamine and 3-hydroxybenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a precursor for various functionalized carbamates and other derivatives.
Biology: In biological research, tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate is studied for its potential biological activities. It may act as an enzyme inhibitor or interact with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating specific chemical functionalities.
Mécanisme D'action
The mechanism of action of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the carbamate group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (3-hydroxyphenyl)(methyl)carbamate
Comparison:
- tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in having a hydroxy group and a tert-butyl carbamate structure, but differs in the presence of a propyl group instead of a cyclopropyl group.
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, which makes it more reactive in certain chemical reactions compared to the hydroxyphenylmethyl group.
- tert-Butyl (3-hydroxyphenyl)(methyl)carbamate: Similar in having a hydroxyphenyl group, but differs in the presence of a methyl group instead of a cyclopropyl group.
The uniqueness of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate lies in its combination of a cyclopropyl group and a hydroxyphenylmethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(12-7-8-12)10-11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 |
Clé InChI |
VVJGIAITPQAETN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)









![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
